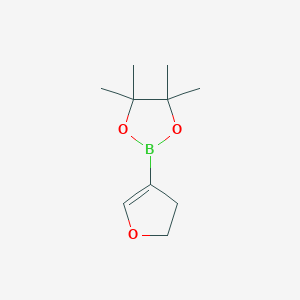
tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl group and an aminopyridine moiety attached. The tert-butyl group provides steric hindrance, affecting its reactivity and stability. For a visual representation, refer to the ChemSpider entry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, has been synthesized as an important intermediate in biologically active compounds like crizotinib. The synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Key Intermediate of Vandetanib : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another related compound, is a key intermediate of Vandetanib. It was synthesized through a three-step process, including acylation, sulfonation, and substitution, yielding a total of 20.2% (Wang et al., 2015).
Molecular Structure Analysis : The molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was determined through X-ray studies. It showed significant structural features relevant for the development of pharmaceuticals (Didierjean et al., 2004).
Synthesis of Piperidine Derivatives
Synthesis of Piperidine Derivatives : Research has focused on synthesizing various piperidine derivatives, which are crucial for developing new pharmaceuticals. Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, valuable synthons for creating diverse piperidine derivatives (Moskalenko & Boev, 2014).
Preparation of Stereochemically Homogeneous Systems : Another study focused on the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. This involved the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives, significant for their stereochemical homogeneity (Moskalenko & Boev, 2014).
Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provided a new scaffold for preparing substituted piperidines, important for medicinal chemistry research (Harmsen et al., 2011).
Synthesis of Other Related Compounds
Synthesis of Enantiopure Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, chemically related compounds, were prepared and used as precursors in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting their versatility in drug development (Marin et al., 2004).
Preparation of Potent Deoxycytidine Kinase Inhibitors : A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors, was described. This process involved converting commercially available compounds to tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-6-11(7-10-18)20-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDFTDDIXRTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130392 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate | |
CAS RN |
1286272-96-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)







